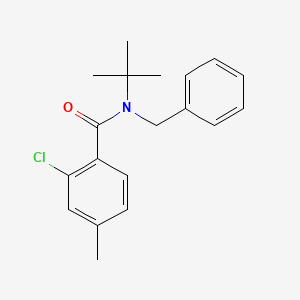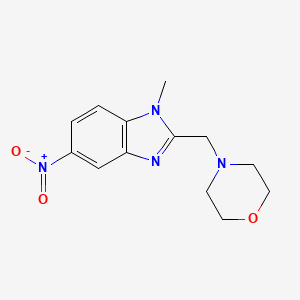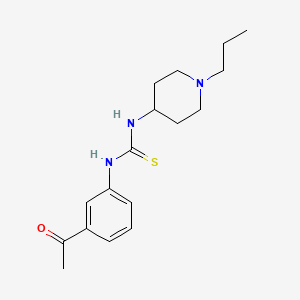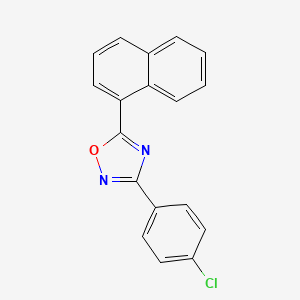
N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide is a chemical compound that belongs to the benzamide family. It is commonly used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
Mechanism of Action
The mechanism of action of N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide involves its ability to bind to the active site of enzymes such as FAAH and MAGL. This binding prevents the enzymes from breaking down endocannabinoids, leading to an increase in their concentration. This increase in endocannabinoid concentration can have various physiological effects, including pain relief, anti-inflammatory effects, and regulation of appetite.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have potent analgesic effects in animal models of pain, as well as anti-inflammatory effects. It has also been shown to regulate appetite and have potential therapeutic applications in the treatment of obesity.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide in lab experiments include its potency as an enzyme inhibitor and its ability to selectively target certain enzymes. However, one limitation is that it may have off-target effects on other enzymes, leading to potential complications in interpreting experimental results.
Future Directions
There are several future directions for research involving N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide. One potential direction is to explore its therapeutic potential in the treatment of various diseases, including pain, inflammation, and obesity. Another direction is to further elucidate its mechanism of action and its effects on other physiological processes. Additionally, there is potential for the development of new compounds based on the structure of this compound with improved potency and selectivity.
Synthesis Methods
The synthesis of N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with benzylamine and tert-butyl isocyanide. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide is commonly used in scientific research as a tool to study the activity of certain enzymes. It acts as a potent inhibitor of enzymes such as FAAH (fatty acid amide hydrolase) and MAGL (monoacylglycerol lipase), which are involved in the metabolism of endocannabinoids. This makes this compound a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-14-10-11-16(17(20)12-14)18(22)21(19(2,3)4)13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLUQSCNNJFOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)





![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)

![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)